8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride

Catalog No.
S14117536
CAS No.
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-on...

Product Name

8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride

IUPAC Name

8-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)13-5-8(12)11-7;/h1-3H,4-5,10H2,(H,11,12);1H

InChI Key

KRLKDXIEWYQXIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)CN.Cl

8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a chemical compound that belongs to the class of benzoxazines, which are characterized by a fused benzene and oxazine ring system. This compound features an aminomethyl group, which enhances its potential biological activity and reactivity. The hydrochloride salt form is often utilized for improved solubility and stability in various applications.

The molecular formula of this compound is C10H12ClN3O2C_{10}H_{12}ClN_{3}O_{2}, with a molecular weight of approximately 229.67 g/mol. Its structure includes a benzoxazine core, which is essential for its interactions in biological systems.

Due to the presence of functional groups such as the aminomethyl and hydroxyl groups. Key types of reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The compound may be reduced to yield different amines or alcohols.
  • Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that compounds in the benzoxazine family exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain benzoxazines have been studied for their potential to inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is emerging evidence that these compounds may protect neuronal cells from oxidative stress.

The specific biological activity of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride requires further investigation to establish its efficacy and mechanisms of action.

The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of an appropriate phenolic compound with an aminoalkyl derivative under acidic conditions.
  • Cyclization: The formation of the benzoxazine ring can occur through cyclization reactions involving a suitable precursor.
  • Hydrochloride Formation: The hydrochloride salt can be obtained by treating the base form of the compound with hydrochloric acid.

These methods may vary in terms of yield and purity depending on reaction conditions such as temperature, solvent choice, and reaction time.

8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals.
  • Material Science: Benzoxazines are also investigated for their utility in creating polymers and resins with specific properties.

Studies on the interaction of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride with biological targets are crucial for understanding its mode of action. Preliminary research suggests that it may interact with enzymes or receptors involved in various biological pathways. Further studies using techniques such as molecular docking and binding assays are necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
6-Amino-2H-1,4-benzoxazin-3(4H)-oneBenzoxazineLacks the aminomethyl group; studied for neuroprotection .
6-Bromo-2H-1,4-benzoxazin-3(4H)-oneBrominated BenzoxazineExhibits different reactivity due to bromine substitution .
6-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)Amino-substituted BenzoxazineSimilar aminomethyl substitution; potential for similar biological activity .

These compounds highlight the unique structure of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride while also indicating areas where further comparative studies could reveal insights into its distinct properties and applications.

Core Benzoxazinone Scaffold Construction

The benzoxazinone ring system is typically synthesized via cyclization reactions involving anthranilic acid derivatives. A prevalent method involves the condensation of anthranilic acid with acylating agents under controlled conditions. For instance, anthranilic acid reacts with aryl or heteroaryl bromides in the presence of a palladium catalyst (e.g., PdCl₂(PhCN)₂) and ligands such as P(t-Bu)₃·HBF₄ to form 3,1-benzoxazin-4-ones through aminocarbonylation. This method leverages carbon monoxide gas to facilitate acylpalladium intermediate formation, followed by nucleophilic attack and intramolecular cyclization (Scheme 1).

Table 1: Key Reagents for Benzoxazinone Synthesis

ComponentRoleExample
Anthranilic acidStarting materialCommercial or synthesized
Aryl bromideElectrophilic partner4-Bromoanisole
Palladium catalystOxidative insertionPdCl₂(PhCN)₂
LigandStabilization of intermediatesP(t-Bu)₃·HBF₄
SolventReaction mediumToluene, tert-butanol

Alternative routes include Williamson ether synthesis between 2-nitrophenol and α-bromoacetophenones, followed by nitro group reduction and Mannich cyclization to yield 1,4-benzoxazines. For example, 2-nitrophenol reacts with 2-bromoacetophenone in the presence of cesium carbonate to form nitro intermediates, which are subsequently reduced using Pd/C and cyclized.

Functionalization at the 8-Position

Introducing the aminomethyl group at the 8-position requires regioselective substitution or late-stage modification. One approach involves Buchwald–Hartwig amination of pre-formed benzoxazinones with aminomethylating agents. A Schlenk flask protocol using Pd₂(dba)₃ and XPhos as catalysts enables N-arylation with bromobenzene derivatives. For instance, treating 3,4-diphenyl-1,4-benzoxazine with excess bromophenol in toluene/tert-butanol yields 8-substituted analogs.

Critical Parameters for Aminomethylation

  • Catalytic System: Pd₂(dba)₃/XPhos outperforms Pd(OAc)₂/P(t-Bu)₃ in minimizing side reactions.
  • Solvent Polarity: Polar aprotic solvents enhance nucleophilic attack at the benzylic position.
  • Temperature: Reflux conditions (110–120°C) optimize reaction kinetics without decomposition.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

214.0509053 g/mol

Monoisotopic Mass

214.0509053 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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